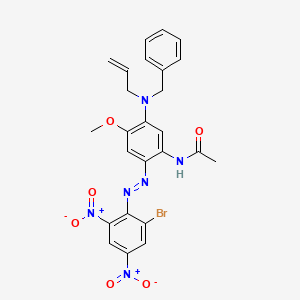

Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-((phenylmethyl)-2-propenylamino)phenyl)-

Description

The compound Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-((phenylmethyl)-2-propenylamino)phenyl)- is a structurally complex azo dye derivative. Its core structure includes:

- A 2-bromo-4,6-dinitrophenyl azo group, which confers strong electron-withdrawing properties and stability.

- A methoxy substituent at the 4-position, enhancing solubility in polar solvents.

- A phenylmethyl propenylamino group at the 5-position, influencing steric and electronic interactions.

The molecular formula is likely analogous to related compounds, such as C₂₉H₂₅BrN₆O₆ (molecular weight ~633.45 g/mol), with predicted density of 1.45 g/cm³ and boiling point of 833.7°C . Azo dyes of this class are typically used in industrial dyes, pharmaceuticals, or as intermediates in organic synthesis .

Properties

CAS No. |

42852-92-6 |

|---|---|

Molecular Formula |

C25H23BrN6O6 |

Molecular Weight |

583.4 g/mol |

IUPAC Name |

N-[5-[benzyl(prop-2-enyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |

InChI |

InChI=1S/C25H23BrN6O6/c1-4-10-30(15-17-8-6-5-7-9-17)22-13-20(27-16(2)33)21(14-24(22)38-3)28-29-25-19(26)11-18(31(34)35)12-23(25)32(36)37/h4-9,11-14H,1,10,15H2,2-3H3,(H,27,33) |

InChI Key |

YSZZWYQJLRICAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC=C)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-((phenylmethyl)-2-propenylamino)phenyl)-

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

- Azo coupling reaction between a diazonium salt derived from 2-bromo-4,6-dinitroaniline and a substituted acetanilide derivative.

- Nucleophilic substitution or amination introducing the (phenylmethyl)-2-propenylamino substituent at the 5-position of the aromatic ring.

- Functional group modifications such as methoxylation at the 4-position.

The synthetic route is designed to maintain the integrity of the sensitive azo linkage and the nitro groups, while achieving regioselective substitution.

Detailed Synthetic Procedure

Step 1: Preparation of the Diazonium Salt

- Starting material: 2-bromo-4,6-dinitroaniline.

- Diazotization is performed by treating the aniline derivative with sodium nitrite (NaNO₂) in acidic aqueous medium (usually HCl) at low temperature (0–5 °C) to form the corresponding diazonium salt.

Step 2: Azo Coupling

- The diazonium salt is then coupled with a suitably substituted acetanilide derivative bearing a methoxy group at the 4-position and a protected or pre-installed amino substituent at the 5-position.

- The coupling reaction is conducted in a buffered aqueous or mixed solvent system (e.g., water/ethanol) at controlled pH (usually mildly alkaline, pH 8–9) to favor azo bond formation.

- The reaction temperature is maintained between 0 and 10 °C to prevent decomposition of the diazonium salt.

Step 3: Introduction of the (Phenylmethyl)-2-propenylamino Group

- The amino substituent at the 5-position is introduced via nucleophilic substitution or reductive amination using phenylmethyl (benzyl) and 2-propenyl (allyl) amine derivatives.

- This step may involve palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or direct nucleophilic substitution on a suitable leaving group precursor.

- Typical conditions include:

- Catalyst: Pd(dppf)Cl₂ (0.1 eq)

- Base: K₂CO₃ (2 eq)

- Solvent: Tetrahydrofuran (THF) with water (5:1 ratio)

- Temperature: 80 °C

- Reaction time: 5 hours under nitrogen atmosphere

Step 4: Purification

- The crude product is extracted with an organic solvent such as ethyl acetate.

- Purification is achieved by column chromatography using silica gel and appropriate eluents (e.g., mixtures of hexane and ethyl acetate).

- Final product is obtained as a solid with high purity (>95%), confirmed by analytical methods.

Summary Table of Key Reaction Parameters

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Diazotization | 2-bromo-4,6-dinitroaniline, NaNO₂, HCl, 0–5 °C | 0–5 °C | 30 min | Low temperature to stabilize diazonium salt |

| 2 | Azo Coupling | Diazonium salt + substituted acetanilide, pH 8–9 | 0–10 °C | 1–2 hours | Buffered aqueous/ethanol system |

| 3 | Amination (N-substitution) | Pd(dppf)Cl₂ catalyst, K₂CO₃ base, THF:H₂O (5:1), N₂ atmosphere | 80 °C | 5 hours | Palladium-catalyzed cross-coupling |

| 4 | Purification | Extraction with ethyl acetate, column chromatography | Room temp | - | Silica gel, hexane/ethyl acetate eluents |

Analytical Characterization of the Prepared Compound

To confirm the successful synthesis and structural integrity of the compound, the following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- Proton (^1H) NMR to identify aromatic, methoxy, azo, and amino substituent protons.

- Carbon (^13C) NMR to confirm the aromatic carbons and substituent carbons.

High-Performance Liquid Chromatography (HPLC) :

- To assess purity (>95%) using reverse-phase columns.

-

- Electrospray ionization (ESI-MS) to verify molecular weight (expected m/z for [M+H]^+).

-

- Single-crystal X-ray diffraction to confirm molecular structure and azo bond configuration.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The presence of the azo group allows for oxidation reactions, which can lead to the formation of different oxidation states.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can lead to the formation of nitro compounds, while reduction can produce amines.

Scientific Research Applications

Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-((phenylmethyl)-2-propenylamino)phenyl)- has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.

Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The azo group can participate in electron transfer reactions, while the bromo and methoxy groups can interact with various enzymes and receptors. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Research Findings and Trends

Synthetic Challenges : Brominated azo dyes require controlled diazotization conditions to avoid premature decomposition, whereas chlorinated analogs are more stable .

Thermal Stability : Higher molecular weight correlates with elevated boiling points (e.g., target compound: 833.7°C vs. : 766.6°C) .

Environmental Impact : Brominated compounds pose greater ecological risks due to persistent bromide residues, urging substitution with greener analogs like ’s chloro derivative .

Biological Activity

Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-((phenylmethyl)-2-propenylamino)phenyl)-, commonly referred to as a synthetic dye, has garnered attention due to its potential biological activity and environmental impact. This article delves into the biological activity of this compound, examining its properties, mechanisms of action, and implications for health and the environment.

Chemical Identity

- IUPAC Name : Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-((phenylmethyl)-2-propenylamino)phenyl)-

- Molecular Formula : C18H19BrN6O5

- Molecular Weight : 583.4 g/mol

The biological activity of Acetamide is primarily attributed to its azo group, which is known to undergo reduction in biological systems. This reduction can lead to the formation of reactive intermediates that may interact with cellular macromolecules, potentially resulting in cytotoxicity or mutagenicity. The presence of the dinitrophenyl moiety also suggests potential interactions with nucleophiles in biological systems, which could lead to various toxicological effects.

Toxicological Profile

Research indicates that azo dyes can exhibit a range of toxic effects depending on their structure and the presence of substituents. A study highlighted the following potential toxicological effects associated with similar compounds:

| Effect | Description |

|---|---|

| Cytotoxicity | Inhibition of cell proliferation in various cell lines. |

| Mutagenicity | Potential to cause genetic mutations as evidenced by Ames test results. |

| Endocrine Disruption | Interference with hormone signaling pathways. |

Environmental Impact

The environmental assessment of Acetamide indicates that while it may persist in the environment, it does not significantly accumulate in organisms. The Government of Canada’s screening assessment concluded that the compound is not expected to pose a danger to the environment at current exposure levels . However, its release during industrial processes remains a concern due to potential long-term ecological effects.

Case Study 1: Toxicological Assessment

A study conducted on a related azo dye demonstrated that exposure led to significant alterations in liver function and increased oxidative stress markers in animal models. This suggests that Acetamide may similarly affect liver metabolism and induce oxidative damage.

Q & A

Q. How can interdisciplinary approaches (e.g., chemo-informatics) accelerate discovery of novel analogs?

- Methodology : Integrate QSAR models with high-throughput screening (HTS) data. Use Python-based libraries (RDKit, PyTorch) to generate virtual libraries and prioritize synthesis targets. Validate predictions via parallel synthesis and robotic automation .

Regulatory & Stability Considerations

Q. What regulatory documentation is required for lab-scale synthesis under international guidelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.